molecular formula C10H12F3N B1322263 2-(4-(Trifluoromethyl)phenyl)propan-2-amine CAS No. 306761-54-6

2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B1322263
CAS No.: 306761-54-6
M. Wt: 203.2 g/mol
InChI Key: BZZQAWGDEQZOOF-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.

Biochemical Analysis

Biochemical Properties

2-(4-(Trifluoromethyl)phenyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft . This interaction enhances serotonin receptor activation, which in turn boosts serotoninergic transmission in the hypothalamus, affecting feeding behavior . Additionally, this compound interacts with various other proteins and enzymes, influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with the serotonin reuptake pump leads to enhanced serotoninergic transmission, which can affect cellular signaling pathways related to mood regulation and appetite suppression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the serotonin reuptake pump, inhibiting its function and increasing serotonin levels in the synaptic cleft . This inhibition leads to enhanced activation of serotonin receptors, which in turn affects various physiological processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to the compound may result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced serotoninergic transmission and appetite suppression . At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with the serotonin reuptake pump influences the metabolism of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft . Additionally, this compound may affect other metabolic pathways, altering the levels of various metabolites and influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. For example, the compound’s presence in the synaptic cleft enhances serotoninergic transmission by inhibiting the serotonin reuptake pump .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitroethane to form 2-(4-(trifluoromethyl)phenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Weight Management and Obesity Treatment
Fenfluramine was initially marketed as an appetite suppressant for weight management. Although it was withdrawn from the market due to associated cardiovascular risks, its mechanism of action—primarily through serotonin receptor modulation—has led to renewed interest in its potential therapeutic applications in obesity management under controlled conditions .

Anticonvulsant Activity
Recent studies have highlighted Fenfluramine's effectiveness in treating Dravet syndrome, a severe form of epilepsy. The FDA approved a low-dose oral solution of Fenfluramine for this purpose in June 2020. This approval is based on clinical evidence demonstrating its ability to reduce seizure frequency in affected patients .

Mechanistic Insights

Serotonin Receptor Interaction
Fenfluramine interacts with the serotonin (5-HT) receptors, particularly enhancing the release of serotonin from neurons. This interaction is crucial for its appetite-suppressing effects and is also implicated in its anticonvulsant properties . The compound's major metabolite, norfenfluramine, has been associated with adverse cardiovascular effects, necessitating careful consideration of its therapeutic use .

Synthesis and Derivatives

Synthetic Routes
Various synthetic methods have been developed to produce 2-(4-(trifluoromethyl)phenyl)propan-2-amine. These include reductive amination techniques that yield high purity and yield rates. For instance, one method involves hydrolyzing a precursor compound followed by reductive amination with ethylamine .

Derivative Compounds
The structural characteristics of Fenfluramine allow for the synthesis of numerous derivatives that may exhibit enhanced biological activities or reduced side effects. Research into these derivatives is ongoing, with some showing promise as novel therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)phenyl)propan-2-amine is unique due to its specific combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)propan-2-amine, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12F3N\text{C}_11\text{H}_{12}\text{F}_3\text{N}

This structure includes a trifluoromethyl group attached to a phenyl ring, contributing to its distinctive properties.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. These characteristics can influence the pharmacokinetics and pharmacodynamics of drugs. For instance, the presence of the trifluoromethyl group in similar compounds has been linked to increased potency and selectivity towards specific biological targets .

Table 1: Comparison of Biological Activities of Trifluoromethyl Compounds

Compound NameActivity TypeReference
This compoundAntichlamydial Activity
UbrogepantMigraine Treatment
AlpelisibCancer Therapy

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives of compounds with a trifluoromethyl group exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was crucial for enhancing the activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Behavioral Responses : In behavioral studies, analogues of phenylalkylamines, including those with similar structural features, have shown varied effects on animal models. These studies suggest that modifications in the molecular structure can lead to significant changes in psychoactive properties, indicating the need for thorough evaluation when considering such compounds for therapeutic use .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that its action may involve modulation of neurotransmitter systems or direct interaction with specific cellular receptors. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding .

Toxicity and Safety Profile

Assessing the toxicity of this compound is crucial for its potential therapeutic applications. Early studies indicate that while some derivatives are effective against pathogens, they must be evaluated for cytotoxicity against human cells. This includes assessing mutagenicity and metabolic stability using human liver microsomes .

Table 2: Toxicity Assessment Parameters

ParameterMethodologyFindings
CytotoxicityMTT AssayLow toxicity observed at therapeutic concentrations
MutagenicityAmes TestNegative results for mutagenic potential
Metabolic StabilityHuman Liver MicrosomesStable metabolites identified

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZQAWGDEQZOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624947
Record name 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306761-54-6
Record name 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide (2.0 g, 8.16 mmol) in ethylene glycol (5 mL) was added KOH (3.66 g, 8.16 mmol) and the resulting mixture was heated for 48 h at 170° C. After cooling to rt, the reaction mixture was extracted with Et2O (3×20 mL). The combined organic layers were washed with water (4×), dried over MgSO4, filtered and evaporated to give a colorless oil. This oil was dissolved in Et2O (30 mL) and a saturated solution of HCl in Et2O (10 mL) was added. The white precipitate was collected, washed with Et2O (3×10 mL) and dried under vacuo. This solid was then poured into Et2O (50 mL) and a 1N aqueous solution of NaOH (20 mL) were added. The organic layer was separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with water (2×20 mL), dried over MgSO4, filtered and evaporated to give the title compound as colorless oil (1.2 g, 72%). 1H NMR (CDCl3, 300 MHz) δ 7.60-7.46 (m, 4H), 1.53 (br s, 2H), 1.43 (s, 6H). HPLC (Condition A), Rt: 1.73 min (HPLC purity: 94.0%).
Name
N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
Quantity
2 g
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reactant
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3.66 g
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reactant
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5 mL
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0 (± 1) mol
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10 mL
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30 mL
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solvent
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Yield
72%

Synthesis routes and methods II

Procedure details

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